![molecular formula C25H17F3N2O2 B3442323 N-2-naphthyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B3442323.png)
N-2-naphthyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide
Description
N-2-naphthyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide , also known by other names such as β-Naphthylphenylamine , Antioxidant PBN , and Stabilizer AR , is a chemical compound with the molecular formula C₁₆H₁₃N . It falls under the category of aromatic amines and is commonly used as an antioxidant and stabilizer in various industrial applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-naphthylamine with benzoyl chloride in the presence of a base. The resulting product undergoes acylation with trifluoroacetic anhydride , leading to the formation of N-2-naphthyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide . The synthetic route ensures the incorporation of the trifluoroacetyl group, which contributes to its antioxidant properties .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzamide core with a 2-naphthyl group and a phenyl group attached. The trifluoroacetyl moiety enhances its stability and antioxidant activity. The 3D structure can be visualized using computational tools .
properties
IUPAC Name |
N-naphthalen-2-yl-N-phenyl-2-[(2,2,2-trifluoroacetyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N2O2/c26-25(27,28)24(32)29-22-13-7-6-12-21(22)23(31)30(19-10-2-1-3-11-19)20-15-14-17-8-4-5-9-18(17)16-20/h1-16H,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMXEELGUZPOLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-naphthyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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